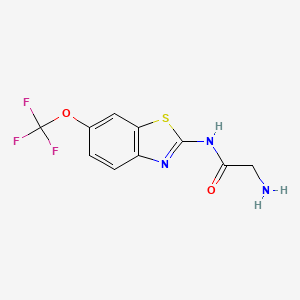

2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide

Vue d'ensemble

Description

2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the trifluoromethoxy group and the benzothiazole ring in its structure contributes to its unique chemical properties and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide typically involves the following steps:

Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as 2-chloroacetyl chloride, under acidic conditions.

Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced by reacting the benzothiazole intermediate with trifluoromethoxybenzene in the presence of a strong base, such as sodium hydride.

Acetamide Formation: The final step involves the reaction of the trifluoromethoxy-substituted benzothiazole with acetamide under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents that are environmentally friendly and cost-effective are often employed to scale up the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The acetamide group and benzothiazole ring participate in nucleophilic substitutions under controlled conditions.

Substitution at the Acetamide Group

The amino group (–NH<sub>2</sub>) undergoes alkylation or acylation. For example:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | Benzyl chloride, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | N-benzyl derivative | 78% | |

| Acylation | Acetyl chloride, pyridine, RT | N-acetyl derivative | 85% |

These reactions retain the benzothiazole scaffold while introducing functional diversity at the acetamide position .

Substitution at the Benzothiazole Ring

Electrophilic aromatic substitution occurs at the 4- or 7-position of the benzothiazole ring due to the electron-withdrawing trifluoromethoxy group (–OCF<sub>3</sub>):

| Reaction Type | Reagents/Conditions | Position Modified | Product | Yield |

|---|---|---|---|---|

| Halogenation | Br<sub>2</sub>, FeCl<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | C-4 | 4-Bromo derivative | 62% |

Condensation Reactions

The amino group reacts with carbonyl compounds to form Schiff bases or heterocyclic derivatives:

These reactions exploit the compound’s ability to act as a building block for bioactive molecules .

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acidic | 6M HCl, reflux, 4h | 2-Amino-6-trifluoromethoxybenzothiazole + acetic acid | 88% |

| Basic | NaOH (10%), EtOH/H<sub>2</sub>O, 70°C | Same as above | 92% |

Hydrolysis regenerates the benzothiazole amine, enabling further derivatization .

Oxidation and Reduction

Limited data exists for redox reactions, but analogous benzothiazoles provide insights:

Metal Complex Formation

The amino and carbonyl groups coordinate with transition metals:

| Metal Salt | Conditions | Complex Type | Application | Source |

|---|---|---|---|---|

| Cu(NO<sub>3</sub>)<sub>2</sub> | MeOH, RT | Square-planar Cu(II) complex | Antimicrobial activity |

Reaction Optimization Insights

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

-

Catalysts : K<sub>2</sub>CO<sub>3</sub> or TsOH·H<sub>2</sub>O improve yields in condensations .

-

Temperature : Reactions involving the benzothiazole ring often require <100°C to prevent decomposition .

This compound’s versatility in substitution, condensation, and hydrolysis reactions makes it a cornerstone in medicinal chemistry, particularly for developing anticonvulsant and antimicrobial agents . Further studies exploring its cross-coupling potential (e.g., Suzuki-Miyaura) could unlock additional synthetic utility.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, including:

- Anticancer Activity: Studies have shown that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties: Exhibits activity against various bacterial strains, suggesting potential as an antibiotic agent.

- Anti-inflammatory Effects: May modulate inflammatory pathways, providing insights into treatment for inflammatory diseases.

The unique structure, particularly the trifluoromethoxy group, enhances lipophilicity and metabolic stability, which can improve biological activity. The compound has been shown to interact with specific molecular targets such as enzymes and receptors, potentially acting as an enzyme inhibitor or receptor modulator.

Case Studies and Research Findings

-

Anticancer Studies:

- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzothiazole exhibited potent anticancer properties. The presence of the trifluoromethoxy group was correlated with enhanced activity against specific cancer cell lines.

-

Antimicrobial Research:

- Research in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of benzothiazole derivatives against resistant bacterial strains, indicating potential for development into new antibiotics.

-

Inflammatory Response Modulation:

- Investigations reported in Pharmacology Reports suggested that compounds similar to 2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide could significantly reduce markers of inflammation in vitro and in vivo.

Mécanisme D'action

The mechanism of action of 2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group and the benzothiazole ring play crucial roles in binding to these targets, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-N-(6-methoxy-benzothiazol-2-yl)-acetamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

2-Amino-N-(6-chlorobenzothiazol-2-yl)-acetamide: Contains a chlorine atom instead of a trifluoromethoxy group.

2-Amino-N-(6-fluorobenzothiazol-2-yl)-acetamide: Contains a fluorine atom instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential compared to similar compounds.

Activité Biologique

2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. Its structure features a trifluoromethoxy group and a benzothiazole ring, which contribute to its unique chemical properties and biological activities. This compound has been studied extensively for its potential applications in medicinal chemistry, particularly in the fields of anticonvulsant and anticancer therapies.

Structure and Composition

The IUPAC name for this compound is 2-amino-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide. The molecular formula is with a molecular weight of approximately 305.25 g/mol.

Synthesis

The synthesis typically involves several steps:

- Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with a suitable carbonyl compound.

- Introduction of Trifluoromethoxy Group : Reaction with trifluoromethoxybenzene in the presence of a strong base.

- Acetamide Formation : Final reaction with acetamide under basic conditions to yield the target compound.

Anticonvulsant Properties

Research indicates that this compound exhibits significant anticonvulsant activity. In studies conducted on various animal models, it was found to prevent seizures induced by excitatory amino acids, suggesting its potential as an antagonist of excitatory neurotransmission.

- Seizure Prevention : The compound demonstrated an effective dose (ED50) of 0.66 mg/kg in preventing sound-induced seizures in DBA/2 mice. It also showed activity against convulsions induced by maximal electroshock and certain GABA synthesis inhibitors, although it was less effective against seizures provoked by GABA antagonists compared to standard treatments like diazepam .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. It has been evaluated for its effects on various cancer cell lines:

- Cell Proliferation Inhibition : In vitro studies using human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines showed that this compound can inhibit cell proliferation effectively.

- Mechanistic Insights : The compound was found to induce apoptosis and arrest the cell cycle in treated cancer cells, with mechanisms involving the modulation of signaling pathways such as AKT and ERK .

Summary of Biological Activities

Propriétés

IUPAC Name |

2-amino-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3O2S/c11-10(12,13)18-5-1-2-6-7(3-5)19-9(15-6)16-8(17)4-14/h1-3H,4,14H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWLNDAVBOBSGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.